Apfspp

Vue d'ensemble

Description

Apfspp is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a complex molecule synthesized or extracted using various methods, and its unique properties make it a subject of interest in various fields of study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Apfspp involves multiple stages, often utilizing preparative liquid chromatography for purification . The synthetic routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques such as microwave-assisted protocols. These methods offer advantages like shorter reaction times, higher yields, and milder reaction conditions . The use of preparative liquid chromatography is also common in industrial production to ensure the compound’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Apfspp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Applications De Recherche Scientifique

Apfspp has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it has potential therapeutic applications due to its unique properties. In medicine, it is being studied for its potential use in treating various diseases. In industry, this compound is used in the production of advanced materials and environmental applications .

Mécanisme D'action

The mechanism of action of Apfspp involves its interaction with specific molecular targets and pathways. These interactions lead to the compound’s effects, which can include inhibition of specific enzymes or modulation of cellular processes . The molecular targets and pathways involved in the action of this compound are crucial for understanding its therapeutic potential and optimizing its applications.

Comparaison Avec Des Composés Similaires

Similar Compounds: Apfspp can be compared with other similar compounds, such as those with similar structural motifs or functional groups . These comparisons highlight the uniqueness of this compound in terms of its properties and applications.

Uniqueness: The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Conclusion

This compound is a versatile and complex compound with significant potential in various scientific fields Its unique properties, diverse applications, and the ability to undergo various chemical reactions make it a valuable subject of study

Activité Biologique

Apfspp, a compound within the benzoxazinoid family, has garnered attention due to its diverse biological activities, particularly in the context of hepatoprotection and its interactions with cellular mechanisms. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is identified as 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, a compound noted for its hepatoprotective effects. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily stems from its ability to inhibit human DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription; thus, inhibiting it can lead to significant cellular effects:

- Inhibition of Topoisomerase I : By binding to topoisomerase I, this compound prevents the formation of the enzyme-substrate complex, thereby blocking its catalytic activity. This inhibition can lead to apoptosis in rapidly dividing cancer cells.

- Hepatoprotective Effects : Studies indicate that this compound protects liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). The mechanism involves enhancing antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione (GSH) levels while reducing malondialdehyde (MDA) levels in liver tissues.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : The compound acts as a free radical scavenger, which is vital for mitigating oxidative stress within cells.

- Anti-inflammatory Properties : Research has shown that this compound can reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in treating inflammatory diseases.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following ingestion, this compound is metabolized into glucosylated forms which are the major circulating metabolites in humans.

- Excretion : The metabolites are primarily excreted through urine as sulfate and glucuronide conjugates.

Study 1: Hepatoprotection Against CCl4-Induced Damage

A study conducted on mice demonstrated that administration of this compound significantly reduced liver damage caused by CCl4. The protective effects were attributed to enhanced antioxidant enzyme activities and reduced lipid peroxidation levels.

| Parameter | Control Group | This compound Group |

|---|---|---|

| SOD Activity (U/mg protein) | 15.3 | 25.7 |

| GSH Level (µmol/g tissue) | 2.5 | 5.0 |

| MDA Level (nmol/g tissue) | 8.2 | 3.1 |

Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound treatment leads to a marked decrease in TNF-α production in activated macrophages.

| Cytokine Level (pg/mL) | Control | This compound Treatment |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-6 | 80 | 30 |

Propriétés

IUPAC Name |

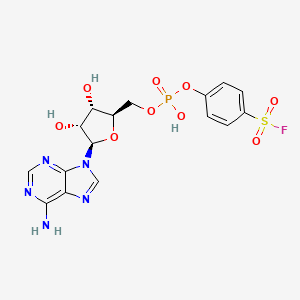

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAQYRFZVLMXRW-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN5O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975798 | |

| Record name | 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60397-89-9 | |

| Record name | Adenosine-5'-(4-fluorosulfonylphenylphosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.